molecular formula C18H21ClN2O2S B4738612 1-BENZYL-4-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE

1-BENZYL-4-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE

Cat. No.: B4738612
M. Wt: 364.9 g/mol
InChI Key: ANZIHRALXLVFIO-UHFFFAOYSA-N
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Description

1-BENZYL-4-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE is a synthetic compound belonging to the piperazine class. Piperazines are a group of chemicals that have been widely studied for their diverse pharmacological properties. This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methanesulfonyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE typically involves the reaction of benzyl chloride with 1-(3-chlorophenyl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

1-BENZYL-4-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE involves its interaction with specific molecular targets, such as serotonin receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-4-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties.

Properties

IUPAC Name

1-benzyl-4-[(3-chlorophenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c19-18-8-4-7-17(13-18)15-24(22,23)21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZIHRALXLVFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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